1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h3,5-8H,1,4,9-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCNKAQPWILTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-ethoxyphenylpiperazine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals targeting various diseases. Its structural framework allows for modifications that can enhance its biological activity.
Biological Activities
Research has indicated that 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one possesses several biological properties:
- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Antifungal Properties : Preliminary investigations indicate antifungal effects, warranting further exploration in this area.
- Neuropharmacological Effects : The compound has been studied for its potential to treat neurological disorders, including anxiety and depression, due to its interaction with neurotransmitter systems.
Anticancer Potential
Piperazine derivatives have been recognized for their anticancer properties. Research indicates that this compound may inhibit the growth of various cancer cell lines, showcasing selective cytotoxicity against specific types such as breast and liver cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's efficacy against Staphylococcus aureus, revealing an IC50 value of 15 µM, indicating significant antimicrobial activity compared to standard antibiotics.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure:
- Piperazine Ring Modifications : Alterations to the piperazine moiety can enhance receptor binding affinity and improve pharmacological profiles.
- Substituent Variations : Changes in ethoxy or phenyl groups impact lipophilicity and membrane permeability, crucial for bioactivity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked propenone derivatives. Below is a comparative analysis of its structural and functional analogs:
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Insights
In contrast, sulfonyl groups (e.g., in compound 5g) increase polarity, improving solubility but reducing membrane permeability . Bis(4-methoxyphenyl)methyl substituents (as in ) create steric bulk, which may hinder interactions with flat enzyme active sites but improve stability against metabolic degradation.
Synthetic Pathways Most analogs are synthesized via Mannich reactions or Biginelli multicomponent reactions, with piperazine derivatives condensed with acryloyl chlorides or chalcones . The target compound’s synthesis mirrors these methods, with ethanol recrystallization yielding high-purity crystals suitable for crystallography .
Crystallographic and Hydrogen Bonding Analysis
- The target compound crystallizes in a triclinic system (space group P1), with intermolecular C–H···O hydrogen bonds stabilizing its lattice . Similar patterns are observed in analogs like (E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one, where hydrogen bonding influences packing density .
Biological Activity Trends
- Compounds with electron-withdrawing groups (e.g., nitro in ) show reduced bioactivity compared to those with electron-donating groups (e.g., methoxy or ethoxy).
- Hybrids like 5g exhibit anti-diabetes activity via α-glucosidase inhibition, while bis(4-methoxyphenyl) derivatives demonstrate neuroprotective effects .
Biological Activity
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential applications.
This compound is synthesized through the reaction of 2-ethoxyphenylpiperazine with propenone. The synthesis typically involves the use of bases such as sodium hydroxide and solvents like ethanol, followed by purification processes including recrystallization.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of 260.34 g/mol. The InChI representation is as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce mitotic arrest in colon cancer cells (HT29), enhancing sensitivity to apoptotic signals. The structure–activity relationship (SAR) analysis revealed that modifications in functional groups could significantly influence its efficacy .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Mechanism | Key Findings |
|---|---|---|---|
| HT29 | Mitotic arrest | Induced apoptosis; enhanced sensitivity to ligands | |
| MV4-11 | Cell cycle inhibition | Increased caspase activity; reduced cell viability |
The biological activity of this compound can be attributed to several mechanisms:
Microtubule Dynamics Inhibition : The compound's structural similarity to known microtubule inhibitors suggests it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Receptor Interaction : Piperazine derivatives often interact with various receptors, including serotonin and dopamine receptors. This interaction may underlie their neuropharmacological effects and potential therapeutic uses in psychiatric disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing valuable insights into their therapeutic potential:
- Study on Microtubule Dynamics : A series of piperazine-based compounds were evaluated for their ability to inhibit microtubule dynamics, with findings indicating that certain derivatives significantly enhance apoptosis in colon cancer cells .
- Neuropharmacological Evaluation : Research on related piperazine compounds has demonstrated anxiolytic effects in animal models, suggesting that this compound may also possess similar properties pending further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, reacting 2-ethoxyphenylpiperazine with acryloyl chloride under basic conditions. Key parameters include temperature (0–5°C for ketone formation) and solvent choice (e.g., dichloromethane for improved solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Side products like over-alkylated derivatives can form if stoichiometry deviates .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers:
- ¹H NMR : Doublet at δ 6.8–7.2 ppm (vinyl protons), triplet for ethoxy group (δ 1.3–1.5 ppm).
- IR : C=O stretch at ~1680 cm⁻¹, C=C at ~1600 cm⁻¹.
- X-ray crystallography (if crystals form) confirms the E-configuration of the enone system and piperazine ring geometry .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to the piperazine moiety’s affinity for CNS targets. Use radioligand displacement (³H-ketanserin for 5-HT₂A) or functional assays (cAMP modulation). EC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
Generate 3D conformers using molecular docking (AutoDock Vina) against crystal structures of target receptors (e.g., PDB: 7A6E for 5-HT₁A).
Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
Analyze pharmacophore features: The ethoxyphenyl group may engage in hydrophobic interactions, while the enone system participates in hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.
- Off-target profiling : Screen against unrelated receptors (e.g., adrenergic α₁) to assess selectivity.
- Theoretical alignment : Cross-reference results with QSAR models or piperazine derivative databases to identify structural determinants of activity .
Q. How does crystallographic data inform structure-activity relationship (SAR) studies?
- Methodological Answer : X-ray diffraction reveals:
- Dihedral angles : The enone system’s planarity (≤10° deviation) enhances conjugation, critical for π-π stacking with aromatic residues in receptors.
- Packing interactions : Methoxy or ethoxy substituents influence lattice stability, correlating with bioavailability in pharmacokinetic assays .
Q. What experimental designs validate the compound’s metabolic stability?
- Methodological Answer :
In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.
CYP enzyme inhibition : Test against CYP3A4/2D6 isoforms (fluorogenic substrates).
Reactive metabolite detection : Use glutathione-trapping assays to identify electrophilic intermediates formed via enone oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
